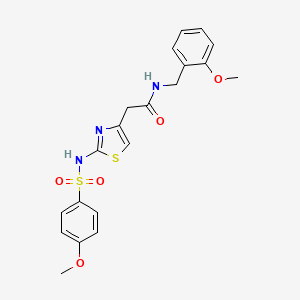

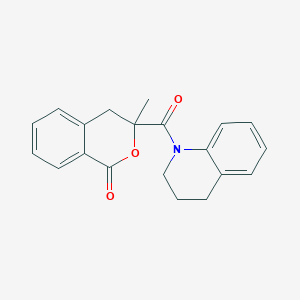

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide" is a chemically synthesized molecule that belongs to the class of sulfonamides with an imidazole ring. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for their therapeutic properties. The presence of a sulfonamide group can confer additional chemical properties and potential biological activities .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One such method involves the reaction of allenyl sulfonamides with amines, which can lead to the regioselective formation of highly substituted imidazoles . Another approach for synthesizing sulfonamide-containing heterocycles starts with compounds like 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, which can be further reacted to incorporate various biologically active moieties . Additionally, Brønsted acidic ionic liquids have been used as catalysts and solvents for the synthesis of N-sulfonyl imines, which can be a step towards creating sulfonamide-imidazole compounds .

Molecular Structure Analysis

The molecular structure of imidazole sulfonamides is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The sulfonamide group is typically bonded to one of the nitrogen atoms of the imidazole ring, which can influence the electronic distribution and reactivity of the molecule. The substituents on the imidazole ring, such as the methoxy and o-tolyl groups in the compound of interest, can further modify the chemical and physical properties of the molecule .

Chemical Reactions Analysis

Imidazole sulfonamides can undergo various chemical reactions, including conjugation with glutathione, which may represent a detoxification pathway for toxic arylamines. This reaction can lead to the formation of adducts with a new binding form, such as N-hydroxy-sulfonamide, which is a linkage between arylnitroso compounds and thiols . The reactivity of these compounds can also be exploited in the development of new pharmaceuticals, as seen in the synthesis of cardiac electrophysiological agents where the imidazolyl moiety is a key structural component .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole sulfonamides are influenced by their molecular structure. The presence of electron-withdrawing groups, such as the sulfonamide, can affect the acidity and basicity of the imidazole nitrogen atoms. The solubility, stability, and reactivity of these compounds can vary depending on the nature and position of the substituents on the imidazole ring. These properties are crucial when considering the compound's potential as a pharmaceutical agent, as they will affect its pharmacokinetics and pharmacodynamics .

Aplicaciones Científicas De Investigación

Synthesis Methodologies

The development of novel chemical entities often involves the synthesis of compounds with potential therapeutic benefits. For instance, sulfonamide derivatives have been synthesized with various substituents to evaluate their antiulcer, antimicrobial, and electrophysiological activities. These synthesis efforts include the creation of imidazolylbenzamides and benzene-sulfonamides, indicating a broad interest in sulfonamide chemistry for developing new therapeutic agents and exploring their pharmacological profiles (J. Starrett et al., 1989; T. K. Morgan et al., 1990).

Biological Activities

Research into the biological activities of sulfonamide derivatives has uncovered a variety of potential applications. For example, organosulfur compounds have been investigated for their antimicrobial and antiproliferative activities, demonstrating significant bioactivity which could be enhanced upon chelation due to the phenomenon of charge transfer from metal to ligand (A. Hassan et al., 2021). Additionally, sulfonamides have been explored for their carbonic anhydrase inhibitory effects, which could have implications for treating conditions associated with altered pH balance and ion transport in tissues (A. Scozzafava et al., 2000).

Theoretical Studies

Theoretical studies provide insight into the physicochemical properties of sulfonamide derivatives, which are crucial for understanding their biological activities and potential therapeutic applications. Investigations into the gas-phase acidity, pKa, lipophilicity, and solubility of biologically active sulfonamides help in predicting their pharmacokinetic properties and optimizing their molecular structures for enhanced biological activity (M. Remko et al., 2004).

Propiedades

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c1-11-6-4-5-7-12(11)13(20-3)8-16-21(18,19)14-9-17(2)10-15-14/h4-7,9-10,13,16H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAWTKHGVGFEBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CN(C=N2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2501101.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501106.png)

![N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2501107.png)

![3-chloro-2-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2501109.png)

![N-(4-chlorophenyl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide](/img/structure/B2501111.png)

![methyl 3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate](/img/structure/B2501116.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2501117.png)